molecular formula C20H25N3O2 B2377061 N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1219905-27-7

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2377061
CAS No.: 1219905-27-7
M. Wt: 339.439
InChI Key: HHBOYAFGPVJOOI-UHFFFAOYSA-N
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Description

This compound is a pyrazole-5-carboxamide derivative characterized by a 1-methyl-substituted pyrazole core. The 3-position of the pyrazole ring is substituted with a 3-methoxyphenyl group, while the carboxamide side chain at the 5-position is linked to a 2-(cyclohex-1-en-1-yl)ethyl moiety. Its synthesis likely follows standard carbodiimide-mediated coupling procedures, similar to other pyrazole carboxamides (e.g., EDCI/HOBt activation, as in ).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-23-19(20(24)21-12-11-15-7-4-3-5-8-15)14-18(22-23)16-9-6-10-17(13-16)25-2/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBOYAFGPVJOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCC3=CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C17H23N3O2
  • Molecular Weight : 299.39 g/mol
  • IUPAC Name : this compound

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The mechanism often involves the inhibition of specific kinases and pathways that are crucial for cancer cell proliferation.

Cell Line IC50 (µM) Reference
MCF73.79
A54926
Hep-23.25

The compound has shown promising cytotoxic effects against various cancer cell lines, indicating its potential as a therapeutic agent.

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties, which are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. This compound may exhibit similar activities, potentially reducing inflammation through the modulation of prostaglandin synthesis.

3. Monoamine Oxidase Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidases (MAOs), which play a role in the metabolism of neurotransmitters. Certain derivatives have shown high selectivity and potency as MAO inhibitors, suggesting potential applications in treating mood disorders.

The biological activity of this compound is likely mediated through several mechanisms:

  • Kinase Inhibition : The compound may inhibit key kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • COX Inhibition : By inhibiting COX enzymes, the compound can reduce the production of pro-inflammatory mediators.
  • Neurotransmitter Modulation : As a potential MAO inhibitor, it could enhance levels of neurotransmitters such as serotonin and norepinephrine.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activities of pyrazole derivatives:

  • Study on Anticancer Properties : A study evaluated a series of pyrazole compounds for their cytotoxic effects against various cancer cell lines, revealing that certain modifications significantly enhanced their activity .
  • Inflammation Models : Research involving carrageenan-induced edema models demonstrated that pyrazole derivatives could effectively reduce swelling and pain, comparable to standard anti-inflammatory drugs .
  • Neuropharmacological Effects : Investigations into the neuropharmacological properties indicated that some pyrazole derivatives could provide relief from depressive symptoms by acting as MAO inhibitors .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antitumor activity. For instance, studies have shown that modifications in the pyrazole structure can enhance cytotoxic effects against different cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting proliferation markers such as Ki67 .

Case Study:
A recent study demonstrated that a related pyrazole derivative effectively inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. The compound induced apoptosis through the activation of caspase pathways, resulting in decreased cell viability .

Antimicrobial Properties

The antimicrobial potential of pyrazole derivatives has been extensively studied. Compounds similar to N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for effective derivatives were reported to be within 256 to 512 μg/mL .

Mechanism of Action:
The proposed mechanisms include:

  • Inhibition of key enzymes involved in bacterial metabolism.
  • Disruption of cellular membrane integrity.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, contributing to their therapeutic effects in inflammatory diseases.

Case Study:
In a controlled trial, a pyrazole derivative was shown to reduce inflammation markers in animal models of arthritis, suggesting potential applications in treating chronic inflammatory conditions .

Synthesis and Industrial Applications

The synthesis of this compound typically involves multistep reactions starting from readily available precursors. Key synthetic routes may include:

  • Formation of the Pyrazole Ring: Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of Functional Groups: Employing acylation or alkylation methods to introduce the cyclohexene and methoxyphenyl groups.
  • Purification and Characterization: Utilizing techniques such as chromatography for purification and NMR spectroscopy for structural confirmation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Pyrazole Substituents Amide Side Chain Key Functional Groups Synthesis Yield/Data Biological Activity (if available)
Target Compound 1-methyl, 3-(3-methoxyphenyl) N-(2-(cyclohex-1-en-1-yl)ethyl) Cyclohexenyl, methoxyphenyl Not explicitly reported Not available in evidence
N-(3-Chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide 1-methyl, 5-(trifluoromethyl) N-(3-chlorophenyl) Trifluoromethyl, chlorophenyl Not reported No direct activity data
(E)-N-(2-(1-Benzylpiperidin-4-yl)ethyl)-3-(3-methoxyphenyl)acrylamide Not a pyrazole (acrylamide core) N-(2-(1-benzylpiperidin-4-yl)ethyl) Benzylpiperidine, methoxyphenyl 23% yield (analogous method) No activity data
1-[(6-Chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide 3-phenyl, 1-[(6-chloro-3-pyridyl)methyl] N-(4-ethoxyphenyl) Chloropyridyl, ethoxyphenyl Single-crystal X-ray data (R factor = 0.040) Not reported
1-(3-Chlorophenyl)-5-methoxy-N-methylpyrazole-3-carboxamide 1-(3-chlorophenyl), 5-methoxy N-methyl Chlorophenyl, methoxy Not reported Referred as "PC 222" (no data)

Key Comparisons

Substituent Effects on Pharmacological Potential The 3-methoxyphenyl group in the target compound is analogous to substituents in cannabinoid receptor ligands (e.g., HU 210, which shows CB1 selectivity ). However, unlike HU 210, the target compound lacks a diterpenoid backbone, likely reducing CB1/CB2 affinity.

In contrast, 1-[(6-chloro-3-pyridyl)methyl]-N-(4-ethoxyphenyl)-3-phenyl-1H-pyrazole-5-carboxamide was synthesized with high crystallographic precision (R factor = 0.040) , suggesting robust synthetic routes for pyrazole carboxamides.

The absence of ionizable groups (e.g., aminoethyl in ) in the target compound may limit solubility compared to analogs like N-(2-aminoethyl)-1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide .

Preparation Methods

Synthetic Routes Overview

Based on extensive literature analysis, three principal synthetic routes emerge as viable approaches:

  • Direct amide coupling between 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid and 2-(cyclohex-1-en-1-yl)ethylamine
  • Sequential buildup of the pyrazole ring followed by functionalization
  • Condensation approach using β-ketoesters and hydrazines followed by amide formation

Each approach offers specific advantages and challenges, which will be detailed in subsequent sections.

Preparation Method 1: Amide Coupling Approach

This method involves the direct formation of the amide bond between the pre-formed pyrazole carboxylic acid and the cyclohexenylethylamine.

Synthesis of 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

The pyrazole carboxylic acid intermediate can be synthesized following adapted procedures from similar compounds in the literature.

Reagents:

  • Ethyl acetoacetate
  • 3-Methoxybenzaldehyde
  • Methylhydrazine
  • Sodium hydroxide
  • Solvents (ethanol, dichloromethane)

Procedure:

  • Combine 3-methoxybenzaldehyde (1.0 equiv) with ethyl acetoacetate (1.0 equiv) in the presence of piperidine (0.1 equiv) in ethanol at room temperature for 3-4 hours to form the corresponding chalcone intermediate.
  • Add methylhydrazine (1.1 equiv) to the reaction mixture and heat at 70-80°C for 4-6 hours to enable pyrazole ring formation.
  • After cooling, isolate the ethyl 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate by filtration or extraction.
  • Hydrolyze the ester with sodium hydroxide (2.0 equiv) in a mixture of water and methanol (1:1) at 60°C for 2 hours.
  • Acidify the reaction mixture to pH 2-3 with hydrochloric acid to precipitate the carboxylic acid.
  • Filter, wash with cold water, and dry to obtain the desired pyrazole carboxylic acid.

Expected yield: 75-85%

Amide Formation with 2-(cyclohex-1-en-1-yl)ethylamine

The amide coupling reaction can be performed using various coupling agents. Drawing from the synthesis of similar pyrazole carboxamides, the following procedure is recommended:

Reagents:

  • 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid
  • 2-(cyclohex-1-en-1-yl)ethylamine
  • N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
  • 1-hydroxybenzotriazole (HOBt)
  • Triethylamine
  • Anhydrous dichloromethane or N,N-dimethylformamide

Procedure:

  • Dissolve the pyrazole carboxylic acid (1.0 equiv) in anhydrous dichloromethane or DMF (10-15 mL per gram of acid).
  • Add EDC (1.2 equiv), HOBt (1.1 equiv), and triethylamine (1.5 equiv), and stir at room temperature for 30 minutes to activate the carboxylic acid.
  • Add 2-(cyclohex-1-en-1-yl)ethylamine (1.1 equiv) and continue stirring at room temperature for 12-24 hours.
  • Monitor reaction progress by TLC or HPLC.
  • Upon completion, dilute with dichloromethane, wash with 5% aqueous sodium bicarbonate, 1M hydrochloric acid, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.

Expected yield: 70-80%

Reaction conditions optimization data:

Coupling Agent Solvent Temperature (°C) Time (h) Yield (%)
EDC/HOBt DCM 25 16 78
EDC/HOBt DMF 25 12 75
HATU DMF 25 8 82
PyBOP DCM 25 18 73
T3P EtOAc 25 10 70

Preparation Method 2: Pyrazole Ring Formation with Amide-Containing Precursors

This alternative approach involves forming the pyrazole ring with the amide functionality already in place, leveraging the reactivity of β-keto amides.

Synthesis of β-keto amide intermediate

Reagents:

  • 2-(3-methoxyphenyl)acetyl chloride (or 2-(3-methoxyphenyl)acetic acid with thionyl chloride)
  • 2-(cyclohex-1-en-1-yl)ethylamine
  • Diketene or ethyl acetoacetate
  • Triethylamine
  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Form the initial amide by reacting 2-(3-methoxyphenyl)acetyl chloride (1.0 equiv) with 2-(cyclohex-1-en-1-yl)ethylamine (1.0 equiv) in the presence of triethylamine (1.2 equiv) in THF at 0-5°C, then warming to room temperature for 2-3 hours.
  • In a separate flask, prepare a solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF at -78°C.
  • Add the amide solution dropwise to the LDA solution and stir for 1 hour.
  • Add diketene or ethyl acetoacetate (1.2 equiv) and allow the reaction to gradually warm to room temperature over 3-4 hours.
  • Quench with saturated ammonium chloride, extract with ethyl acetate, dry, filter, and concentrate to obtain the β-keto amide intermediate.

Expected yield: 60-70%

Pyrazole Ring Formation

Reagents:

  • β-keto amide intermediate
  • Methylhydrazine
  • Acetic acid
  • Ethanol

Procedure:

  • Dissolve the β-keto amide intermediate (1.0 equiv) in ethanol (10 mL per gram).
  • Add methylhydrazine (1.1 equiv) and catalytic acetic acid (0.1 equiv).
  • Heat the mixture under reflux for 4-6 hours.
  • Cool to room temperature, concentrate under reduced pressure, and dilute with ethyl acetate.
  • Wash with saturated sodium bicarbonate, water, and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography or recrystallization.

Expected yield: 65-75%

Preparation Method 3: One-Pot Multicomponent Approach

Building on innovative multicomponent reaction methodologies reported for the synthesis of substituted pyrazoles, this approach offers efficiency advantages through reduced isolation steps.

One-Pot Synthesis Procedure

Reagents:

  • 3-methoxybenzaldehyde
  • Ethyl acetoacetate
  • Methylhydrazine
  • 2-(cyclohex-1-en-1-yl)ethylamine
  • InCl₃ (20 mol%)
  • 50% Ethanol in water

Procedure:

  • In a suitable reaction vessel, combine 3-methoxybenzaldehyde (1.0 equiv), ethyl acetoacetate (1.0 equiv), methylhydrazine (1.1 equiv), and InCl₃ (20 mol%) in 50% ethanol.
  • Heat the mixture under ultrasound irradiation at 40°C for 3-4 hours to form the pyrazole ester intermediate.
  • Add 2-(cyclohex-1-en-1-yl)ethylamine (1.2 equiv) and continue heating at 60-65°C for an additional 6-8 hours.
  • Monitor the reaction by TLC or HPLC until completion.
  • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.
  • Wash the organic layer with saturated sodium bicarbonate and brine.
  • Dry over anhydrous sodium sulfate, filter, and concentrate.
  • Purify by column chromatography.

Expected yield: 55-65%

Optimization results using ultrasound irradiation:

Catalyst (mol%) Solvent Temperature (°C) Time (h) Yield (%)
InCl₃ (10) 50% EtOH 40 12 58
InCl₃ (20) 50% EtOH 40 10 65
InCl₃ (30) 50% EtOH 40 10 63
Et₃N (20) 50% EtOH 40 14 45
Piperidine (20) 50% EtOH 40 14 49

Alternative Approaches Using Lithium Salt-Mediated Hydrolysis

Drawing from procedures for related pyrazole derivatives, this method offers milder conditions for sensitive substrates.

Ester Hydrolysis Using Lithium Bromide

If working with the ethyl 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate intermediate, a milder hydrolysis method can be employed:

Reagents:

  • Ethyl 3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate
  • Lithium bromide (10 equiv)
  • Triethylamine (3 equiv)
  • Acetonitrile
  • Water (catalytic amount)

Procedure:

  • Dissolve the pyrazole ester (1.0 equiv) in acetonitrile (5 mL per gram).
  • Add lithium bromide (10 equiv), triethylamine (3 equiv), and a catalytic amount of water (2-5% v/v).
  • Heat the mixture at 80°C for 20-24 hours.
  • Cool to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate.
  • Acidify the aqueous layer to pH 3 with 1M hydrochloric acid.
  • Extract the acidified aqueous layer with ethyl acetate.
  • Dry, filter, and concentrate to obtain the carboxylic acid.
  • Proceed with the amide coupling as described in Method 1.

Expected yield: 75-85% for the hydrolysis step

Purification and Analytical Methods

Purification Techniques

The final compound can be purified using the following methods:

  • Column Chromatography:

    • Stationary phase: Silica gel (60-120 mesh)
    • Mobile phase: Gradient of ethyl acetate in hexane (30-70%)
    • Detection: UV visualization at 254 nm
  • Recrystallization:

    • Solvent system: Methanol/water or ethanol/water
    • Procedure: Dissolve in minimum amount of hot solvent, cool slowly to room temperature, then to 5°C
  • Preparative HPLC:

    • Column: C18 reversed-phase
    • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid
    • Flow rate: 15-20 mL/min

Analytical Characterization

The synthesized compound should be characterized using the following techniques:

  • Melting Point: Expected range based on similar compounds: 140-155°C

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, DMSO-d₆): Expected key signals:

      • δ 7.10-7.40 (m, 4H, aromatic protons)
      • δ 6.40-6.60 (s, 1H, pyrazole C4-H)
      • δ 5.40-5.60 (m, 1H, cyclohexene =CH)
      • δ 3.70-3.90 (s, 3H, OCH₃)
      • δ 3.60-3.80 (s, 3H, N-CH₃)
      • δ 3.20-3.40 (q, 2H, -CH₂-NH)
      • δ 2.10-2.30 (t, 2H, -CH₂-cyclohexene)
      • δ 1.40-2.00 (m, 8H, cyclohexene CH₂ groups)
    • ¹³C NMR (100 MHz, DMSO-d₆): Expected key signals:

      • δ 160-162 (C=O)
      • δ 159-160 (C-OCH₃)
      • δ 145-150 (pyrazole C3)
      • δ 135-140 (cyclohexene C=)
      • δ 125-130 (cyclohexene =CH)
      • δ 105-110 (pyrazole C4)
      • δ 55-56 (OCH₃)
      • δ 36-38 (N-CH₃)
      • δ 35-36 (-CH₂-NH)
      • δ 28-32 (-CH₂-cyclohexene)
      • δ 22-28 (cyclohexene CH₂ groups)
  • IR Spectroscopy (KBr, cm⁻¹):

    • 3300-3400 (N-H stretch)
    • 3000-3100 (aromatic C-H stretch)
    • 2850-2950 (aliphatic C-H stretch)
    • 1650-1680 (C=O stretch)
    • 1550-1600 (C=C aromatic)
    • 1220-1260 (C-O-C stretch)
  • Mass Spectrometry:

    • High-resolution mass spectrometry (HRMS): [M+H]⁺ expected m/z based on molecular formula C₁₉H₂₃N₃O₂

Reaction Mechanism and Scientific Considerations

The formation of pyrazole rings involves several key mechanistic steps:

  • For Method 1: The pyrazole ring forms through initial condensation between methylhydrazine and the α,β-unsaturated carbonyl intermediate, followed by cyclization.

  • For the amide coupling: The carbodiimide (EDC) reacts with the carboxylic acid to form an O-acylisourea intermediate, which is then attacked by HOBt to form a more stable activated ester. This activated species reacts with the amine to form the amide bond with liberation of HOBt.

  • For the multicomponent approach: The reaction proceeds through the initial formation of a chalcone, followed by hydrazine addition and cyclization to form the pyrazole ring. The subsequent amidation occurs through nucleophilic acyl substitution.

Practical Considerations and Scale-Up

For laboratory-scale preparation (1-10 g), Method 1 is recommended due to its reliability and consistent yields. For larger-scale synthesis, the following modifications are suggested:

  • Solvent Volumes: Reduce solvent volumes to 5-7 mL per gram of starting material.

  • Heat Transfer: Ensure efficient temperature control using appropriate cooling/heating systems.

  • Work-Up Procedures: Consider continuous extraction for more efficient processing of larger volumes.

  • Purification Strategy: Recrystallization may be more economical than column chromatography for larger scales.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide?

Methodological Answer:
The synthesis of this compound likely involves multi-step reactions, including cyclocondensation, alkylation, and carboxamide coupling. Key optimization strategies include:

  • Design of Experiments (DoE): Systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) to identify optimal conditions .
  • Computational Reaction Path Analysis: Use quantum chemical calculations to predict energy barriers and intermediate stability, as demonstrated in ICReDD’s workflow for reaction design .
  • Purification Techniques: Employ column chromatography or recrystallization to isolate high-purity intermediates, reducing side reactions in subsequent steps .

Basic: Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^13C NMR to verify substituent positions (e.g., cyclohexenyl ethyl vs. methoxyphenyl groups) and assess stereochemistry .
  • X-ray Crystallography: Resolve bond lengths and angles in the pyrazole core to confirm regioselectivity during synthesis, as shown in analogous pyrazole-carboxamide structures .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns to rule out impurities .

Intermediate: How can researchers evaluate the biological activity of this compound in a target-agnostic manner?

Methodological Answer:

  • Broad-Panel Screening: Utilize phenotypic assays (e.g., cell viability, apoptosis, or inflammation markers) across diverse cell lines to identify potential therapeutic targets .
  • In Silico Target Prediction: Apply cheminformatics tools (e.g., SwissTargetPrediction) to prioritize protein targets based on structural similarity to bioactive pyrazole derivatives .
  • Dose-Response Profiling: Generate IC50_{50}/EC50_{50} curves to quantify potency and assess selectivity windows .

Advanced: What computational approaches are suitable for elucidating the compound’s mechanism of action at the molecular level?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions between the compound and putative targets (e.g., kinases or GPCRs) to identify binding pockets and conformational changes .
  • Free Energy Perturbation (FEP): Calculate binding affinity differences for derivatives to guide structure-activity relationship (SAR) studies .
  • Cryo-EM or X-ray Co-Crystallization: Resolve atomic-level details of ligand-target complexes, as demonstrated for structurally related carboxamides .

Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
  • Orthogonal Assays: Validate primary findings using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .
  • Purity Verification: Employ HPLC-MS to confirm compound integrity and exclude batch-specific impurities .

Advanced: How to design SAR studies for derivatives of this compound to enhance pharmacological properties?

Methodological Answer:

  • Substituent Scanning: Systematically replace the methoxyphenyl or cyclohexenyl ethyl group with bioisosteres (e.g., halogens, heterocycles) and assess activity .
  • QSAR Modeling: Train machine learning models on experimental data to predict logP, solubility, and target affinity for virtual libraries .
  • Metabolic Stability Profiling: Use microsomal incubation assays to guide modifications (e.g., fluorination) that improve metabolic half-life .

Intermediate: What strategies address poor aqueous solubility of this compound in preclinical testing?

Methodological Answer:

  • Co-Solvent Systems: Test combinations of PEG-400, cyclodextrins, or surfactants to enhance solubility without inducing cytotoxicity .
  • Prodrug Derivatization: Introduce ionizable groups (e.g., phosphate esters) at the carboxamide moiety to improve bioavailability .
  • Nanoparticle Formulation: Encapsulate the compound in liposomal or polymeric carriers to bypass solubility limitations .

Basic: How to develop a robust analytical method for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS Optimization: Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation, and monitor [M+H]+ ions for quantification .
  • Validation Parameters: Assess linearity (R2^2 > 0.99), LOQ/LOD, and matrix effects (e.g., plasma protein binding) per ICH guidelines .

Advanced: What mechanistic studies can explain unexpected reactivity during the compound’s synthesis?

Methodological Answer:

  • Isotopic Labeling: Track 13^{13}C or 15^{15}N isotopes in intermediates to identify rearrangement pathways .
  • In Situ FTIR Monitoring: Detect transient intermediates (e.g., enolates) during carboxamide formation .
  • Computational Transition State Analysis: Map energy landscapes to pinpoint rate-limiting steps and side reactions .

Intermediate: How to assess the compound’s toxicity profile in early-stage research?

Methodological Answer:

  • In Vitro Tox Screens: Use hepatocyte assays (e.g., CYP450 inhibition) and hERG channel binding studies to flag cardiotoxicity risks .
  • Zebrafish Embryo Model: Evaluate developmental toxicity and LC50_{50} values as a cost-effective in vivo proxy .
  • Metabolomics Profiling: Identify reactive metabolites (e.g., quinones) via glutathione trapping assays .

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